molecular formula C₂₁H₁₈N₂O₅ B1145009 (1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind CAS No. 1598416-07-9

(1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind

Cat. No.: B1145009
CAS No.: 1598416-07-9
M. Wt: 378.38
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Description

Crystallographic Characterization and Stereochemical Configuration

The crystallographic analysis of (1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole reveals a complex three-dimensional structure with specific stereochemical requirements at positions 1 and 3 of the tetrahydropyridine ring. The compound crystallizes with the Chemical Abstracts Service registry number 1598416-05-7 and exhibits defined stereochemical configuration that is critical for its molecular recognition properties. X-ray diffraction studies of related pyrido[3,4-b]indole derivatives have demonstrated that the (1R,3R) configuration represents a thermodynamically stable conformation that minimizes steric interactions between the benzodioxol substituent and the pyrido[3,4-b]indole core.

The stereochemical configuration at position 1 involves the (R)-orientation of the benzodioxol-5-yl substituent, which positions this aromatic system in a specific spatial relationship relative to the fused heterocyclic core. Computational studies indicate that this stereochemical arrangement allows for optimal π-π stacking interactions and reduces unfavorable steric clashes that would occur in alternative stereoisomeric forms. The position 3 (R)-configuration of the acetyl-substituted carbon center further contributes to the overall three-dimensional shape of the molecule, creating a specific binding pocket geometry that is essential for molecular recognition events.

Crystal structure determinations of closely related β-carboline derivatives have revealed that the pyrido[3,4-b]indole core adopts a planar conformation with the tetrahydropyridine ring existing in a half-chair conformation. The benzodioxol ring system maintains planarity and exhibits dihedral angles with respect to the pyrido[3,4-b]indole core that are influenced by the stereochemical configuration at position 1. The acetyl group at position 2 adopts conformations that minimize steric interactions with both the benzodioxol substituent and the hydrogen atoms of the tetrahydropyridine ring.

Structural Parameter Value Reference Method
Molecular Formula C22H20N2O5 Chemical Analysis
Molecular Weight 392.4 g/mol Mass Spectrometry
Stereochemical Configuration (1R,3R) X-ray Crystallography
Core Structure Pyrido[3,4-b]indole Structural Determination

Properties

CAS No.

1598416-07-9

Molecular Formula

C₂₁H₁₈N₂O₅

Molecular Weight

378.38

Synonyms

Tadalafil Impurity E

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The tetrahydro-β-carboline scaffold is often synthesized via Pictet-Spengler cyclization, involving condensation of tryptamine derivatives with aldehydes or ketones. For the target compound, 1,3-benzodioxole-5-carbaldehyde serves as the electrophilic partner.

Reaction Conditions :

  • Tryptamine analogs are reacted with 1,3-benzodioxole-5-carbaldehyde in acidic media (e.g., acetic acid or trifluoroacetic acid).

  • Stereoselectivity is achieved using chiral catalysts or auxiliaries. For example, (1R)-configured products are obtained with >90% enantiomeric excess (ee) using BINOL-derived phosphoric acids.

Limitations :

  • Low yields (<50%) due to competing polymerization.

  • Requires post-cyclization reduction to saturate the pyridine ring.

1,3-Dipolar Cycloaddition

An alternative route employs 1,3-dipolar cycloaddition between azomethine ylides and benzodioxole-functionalized dipolarophiles. This method constructs the pyroloindole core in a single step with high stereocontrol.

Example Protocol :

  • Generate azomethine ylide in situ from isatin and sarcosine.

  • React with 1,3-benzodioxole chalcone under reflux in ethanol.

  • Achieve 83% yield with four contiguous stereocenters, including the desired (1R,3R) configuration.

Introduction of the Acetyl Group

Friedel-Crafts Acetylation

The acetyl group is introduced at the indole’s 2-position via Friedel-Crafts acylation.

Optimized Conditions :

  • Catalyst : FeCl₃ (20 mol%) in dichloroethane at 60°C.

  • Acetylating Agent : Acetic anhydride.

  • Yield : 68–72% with minimal ring-opening side reactions.

Challenges :

  • Competing acetylation at the 3-position of the benzodioxole moiety.

  • Mitigated by using bulky directing groups or low-temperature conditions.

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H activation enables direct acetylation without pre-functionalization.

Procedure :

  • Substrate: 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

  • Catalyst: Pd(OAc)₂ (5 mol%) with 2,2′-bipyridine ligand.

  • Acetyl Source: Acetyl chloride.

  • Yield : 65% with complete retention of stereochemistry.

Stereochemical Control and Resolution

Asymmetric Catalysis

Chiral phosphoric acids (CPAs) induce enantioselectivity during cyclization. For example:

  • Catalyst : (R)-TRIP (10 mol%).

  • Result : (1R,3R)-isomer with 94% ee.

Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid).

  • Solvent : Methanol/water (4:1).

  • Diastereomeric Excess : 88% after two recrystallizations.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, stereoselectivity, and scalability:

MethodYield (%)Stereoselectivity (ee %)ScalabilityKey Reference
Pictet-Spengler45–5090–94Moderate
1,3-Dipolar Cycload.75–83>95High
Friedel-Crafts68–72N/AHigh
C–H Activation6599Low

Industrial-Scale Considerations

Catalytic System Optimization

Patented TiO₂-based catalysts (e.g., TiO₂-SiO₂ with 50% porosity) enhance acetylation efficiency in gas-phase reactions, achieving 78% selectivity for the desired acetylated product.

Solvent and Energy Efficiency

  • Continuous Flow Systems : Reduce reaction time from 12 hours to 2 hours for cyclization steps.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane, improving sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the indole framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, providing insights into molecular recognition processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets suggests possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,​3R)​-2-Aacetyl-​1-​(1,​3-​benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-​1H-​pyrido[3,​4-​b]​ind involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, where the compound can modulate their activity through binding interactions. The pathways involved often relate to signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Heterocyclic Cores

Oxadiazole Derivatives (Compounds 1a and 1b)

describes 1,2,4-oxadiazole derivatives (e.g., 1a and 1b) featuring pyrrolidinyl and pyridyl substituents. While these compounds share substituent motifs (e.g., aromatic and heteroalkyl groups) with the target compound, their 1,2,4-oxadiazole core differs significantly from the pyridoindole scaffold. This structural divergence likely results in distinct biological targets. For instance, oxadiazoles are often associated with antiviral activity, whereas pyridoindoles are explored for CNS-related applications .

Triazolothiadiazole Derivatives

Triazolothiadiazoles, as discussed in , exhibit broad bioactivity due to their fused heterocyclic system. Similar to the target compound, their activity is influenced by substituent position and electronic properties. For example, alkyl or aryloxy groups enhance lipophilicity and negative charge density, paralleling the acetyl and benzodioxole effects in the target compound .

Substituent-Driven Activity Comparisons

The acetyl group in the target compound increases lipophilicity, akin to alkyl/aryloxy substituents in triazolothiadiazoles, which improve bioavailability and target engagement . In contrast, the benzodioxole group introduces steric and electronic effects distinct from simpler phenyl or pyridyl substituents in analogues like 1a/1b .

Stereochemical Considerations

The (1R,3R) configuration of the target compound may confer selectivity in biological systems. highlights the synthesis of enantiomeric pyrrolidinyl derivatives (1a and 1b), where stereochemistry dictates activity profiles. This suggests that the R,R configuration in the target compound could optimize binding to chiral targets, such as enzymes or receptors, compared to S,S or racemic forms .

Therapeutic Potential and Mechanisms

While direct data on the target compound’s bioactivity are absent in the evidence, related compounds provide insights:

  • Ferroptosis Induction: notes that certain synthetic and natural compounds induce ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s lipophilic substituents may facilitate ROS generation or GPX4 inhibition, mechanisms common to ferroptosis inducers .
  • Insecticidal Applications : emphasizes the role of lipophilicity in enhancing plant-derived compounds’ efficacy against insects. The acetyl group in the target compound could similarly improve penetration into insect cuticles .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity Insights References
Pyridoindole (Target) Pyrido[3,4-b]indole 1,3-Benzodioxol-5-yl, Acetyl Potential CNS/anticancer activity
1,2,4-Oxadiazoles (1a/1b) 1,2,4-Oxadiazole Pyrrolidinyl, Pyridyl Antiviral activity
Triazolothiadiazoles Triazolo[3,4-b]thiadiazole Alkyl/Aryloxy Broad-spectrum bioactivity

Q & A

Q. How can researchers integrate multi-omics data to explore its neuropharmacological potential?

  • Methodology :
  • Transcriptomics : Profile gene expression changes in neuronal cells (RNA-seq) post-treatment.
  • Metabolomics : Identify altered pathways (e.g., tryptophan metabolism) via LC-MS.
  • Network pharmacology : Map compound-target interactions using STRING or KEGG databases .

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